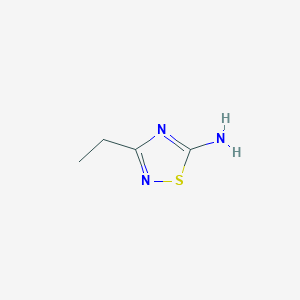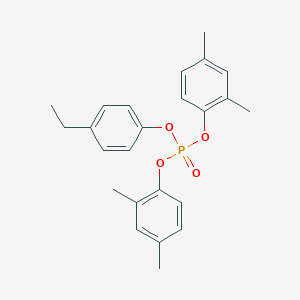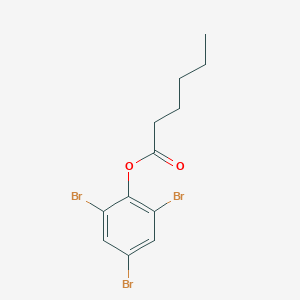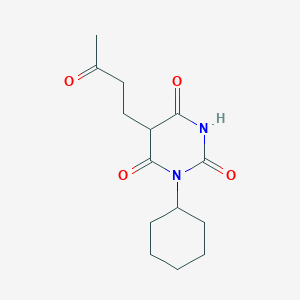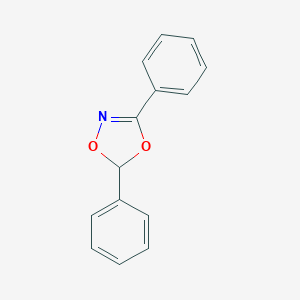
3,5-Diphenyl-1,4,2-dioxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diphenyl-1,4,2-dioxazole, commonly known as PPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic aromatic organic molecule that consists of two benzene rings and a dioxazole ring.
作用机制
The mechanism of action of PPO is not well understood, but it is believed to involve the formation of an excited state upon absorption of light. This excited state can then undergo energy transfer to other molecules, leading to fluorescence or energy conversion.
生化和生理效应
PPO has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies, making it a promising candidate for biological applications.
实验室实验的优点和局限性
PPO has several advantages as a fluorescent probe, including its high quantum yield, photostability, and low toxicity. However, it also has limitations, including its relatively low fluorescence lifetime and sensitivity to pH changes.
未来方向
There are several future directions for the study of PPO. One potential application is the development of PPO-based sensors for the detection of various analytes, including pH, metal ions, and biomolecules. Another potential application is the use of PPO in organic light-emitting diodes (OLEDs) for display and lighting applications. Further studies are needed to fully understand the mechanism of action of PPO and its potential applications in various fields.
Conclusion:
In conclusion, PPO is a promising compound with potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. The synthesis method is relatively simple, and the compound has been shown to be non-toxic and non-carcinogenic in animal studies. Future studies are needed to fully understand the mechanism of action of PPO and its potential applications in various fields.
合成方法
PPO can be synthesized through a variety of methods, including the reaction of 2-aminophenol with benzaldehyde in the presence of acetic acid and sodium acetate. Another method involves the reaction of benzaldehyde with o-phenylenediamine in the presence of acetic acid and sodium acetate. Both methods yield PPO in high purity and yield.
科学研究应用
PPO has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. PPO has been used as a fluorescent probe in biological imaging due to its high quantum yield and photostability. PPO has also been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its excellent light-harvesting properties.
属性
CAS 编号 |
16192-53-3 |
|---|---|
产品名称 |
3,5-Diphenyl-1,4,2-dioxazole |
分子式 |
C14H11NO2 |
分子量 |
225.24 g/mol |
IUPAC 名称 |
3,5-diphenyl-1,4,2-dioxazole |
InChI |
InChI=1S/C14H11NO2/c1-3-7-11(8-4-1)13-15-17-14(16-13)12-9-5-2-6-10-12/h1-10,14H |
InChI 键 |
NSICGLKWGMZESG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2OC(=NO2)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C2OC(=NO2)C3=CC=CC=C3 |
同义词 |
3,5-Diphenyl-1,4,2-dioxazole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



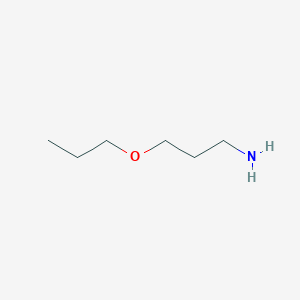
![Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy-](/img/structure/B103773.png)
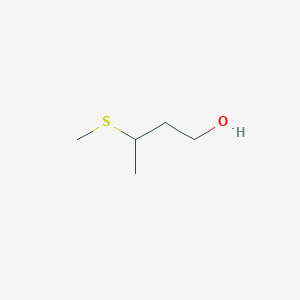
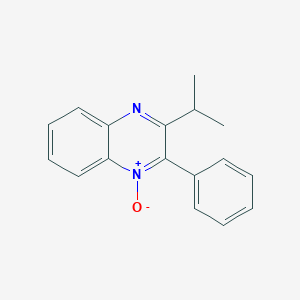
![ZINC bis[bis(2-hydroxyethyl)carbamodithioate]](/img/structure/B103781.png)
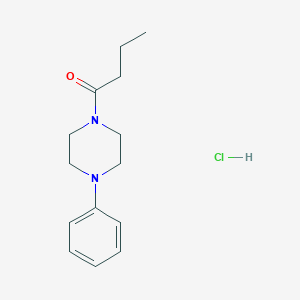
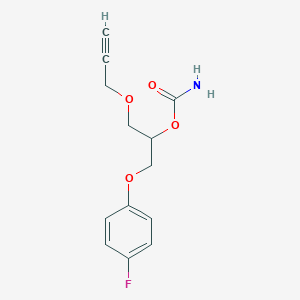
![[(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B103785.png)
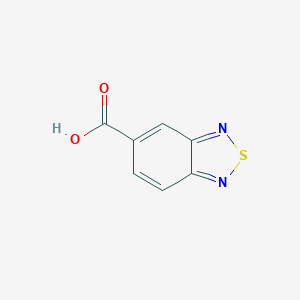
![4-[Chloro(phenyl)acetyl]morpholine](/img/structure/B103788.png)
